

A Historical Perspective on the Development of Azathioprine for Transplantation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Azathioprine (sodium)

Cat. No.: B1251177

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The journey of azathioprine from a rationally designed antimetabolite to a cornerstone of transplant immunology is a landmark in medical history. This technical guide provides a comprehensive overview of its development, focusing on the pivotal experiments, quantitative outcomes, and the evolution of our understanding of its mechanism of action.

From Cancer Chemotherapy to Immunosuppression: The Genesis of a Transplant Drug

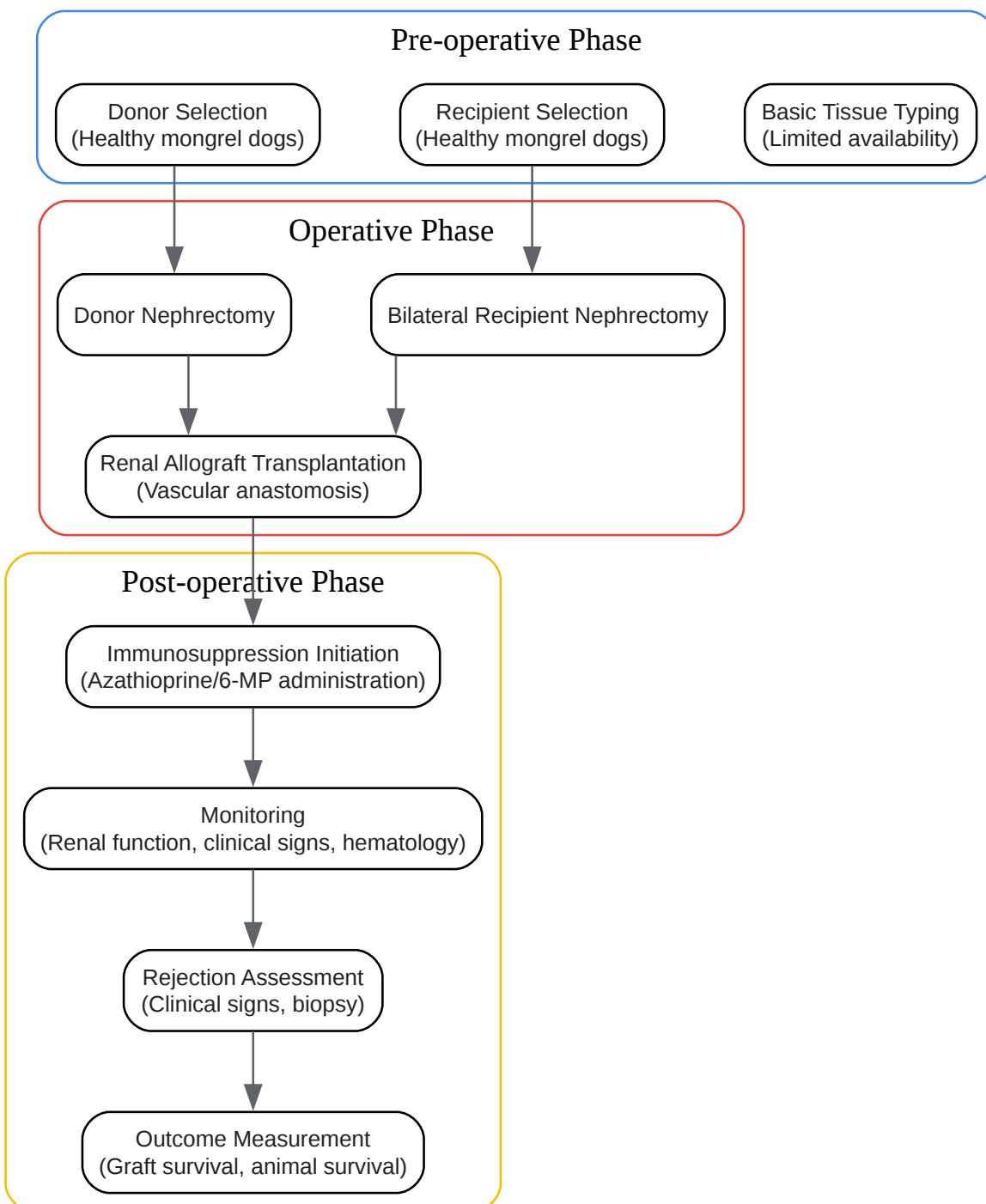
The story of azathioprine begins with the pioneering work of Nobel laureates Gertrude Elion and George Hitchings at the Burroughs Wellcome Research Laboratories.^[1] In the 1950s, their research focused on developing purine analogues to interfere with nucleic acid synthesis, a strategy aimed at halting the proliferation of cancer cells.^{[1][2]} This endeavor led to the synthesis of 6-mercaptopurine (6-MP) in 1951, a compound that showed promise in treating childhood leukemia.^{[1][2]}

The immunosuppressive properties of 6-MP were first reported in 1958 by Robert Schwartz and William Dameshek, who observed its ability to suppress the immune response in rabbits.^[1] This discovery was not lost on the burgeoning field of organ transplantation, which was grappling with the formidable challenge of allograft rejection. Sir Roy Calne, a British surgeon and a pioneer in transplantation, was instrumental in exploring the potential of these

compounds to prevent organ rejection.^[3] His early experiments in the late 1950s and early 1960s with 6-MP in dogs with kidney transplants demonstrated a significant prolongation of graft survival, shifting the paradigm from lethal irradiation to chemical immunosuppression.^{[3][4]}

However, 6-MP had its limitations, including toxicity. Elion and Hitchings continued their work to develop a more effective and less toxic derivative. This led to the synthesis of azathioprine in 1957, a pro-drug designed to be slowly converted to 6-MP in the body.^[5]

Pivotal Preclinical and Early Clinical Investigations


The initial proof-of-concept for azathioprine's efficacy came from crucial animal studies. Working with Dr. Joseph Murray at the Peter Bent Brigham Hospital in Boston, Sir Roy Calne conducted experiments in dogs that received kidney transplants. These studies demonstrated that azathioprine was more effective and less toxic than 6-MP in preventing rejection.^{[3][6]}

These promising preclinical results paved the way for the first clinical use of azathioprine in human kidney transplant recipients. Early clinical trials in the 1960s, often in combination with corticosteroids (the "Aza and pred" regimen), marked a turning point in transplantation, dramatically improving graft survival rates.^[7] This combination therapy became the standard of care for nearly two decades.^[7]

Experimental Protocols: Early Canine Kidney Transplantation Studies

While detailed, standardized protocols from the 1960s are not available in the format of modern-day publications, the general methodology can be reconstructed from historical accounts.

Experimental Workflow: Canine Renal Allograft Transplantation with Azathioprine

[Click to download full resolution via product page](#)

Caption: Workflow of early canine renal transplant experiments.

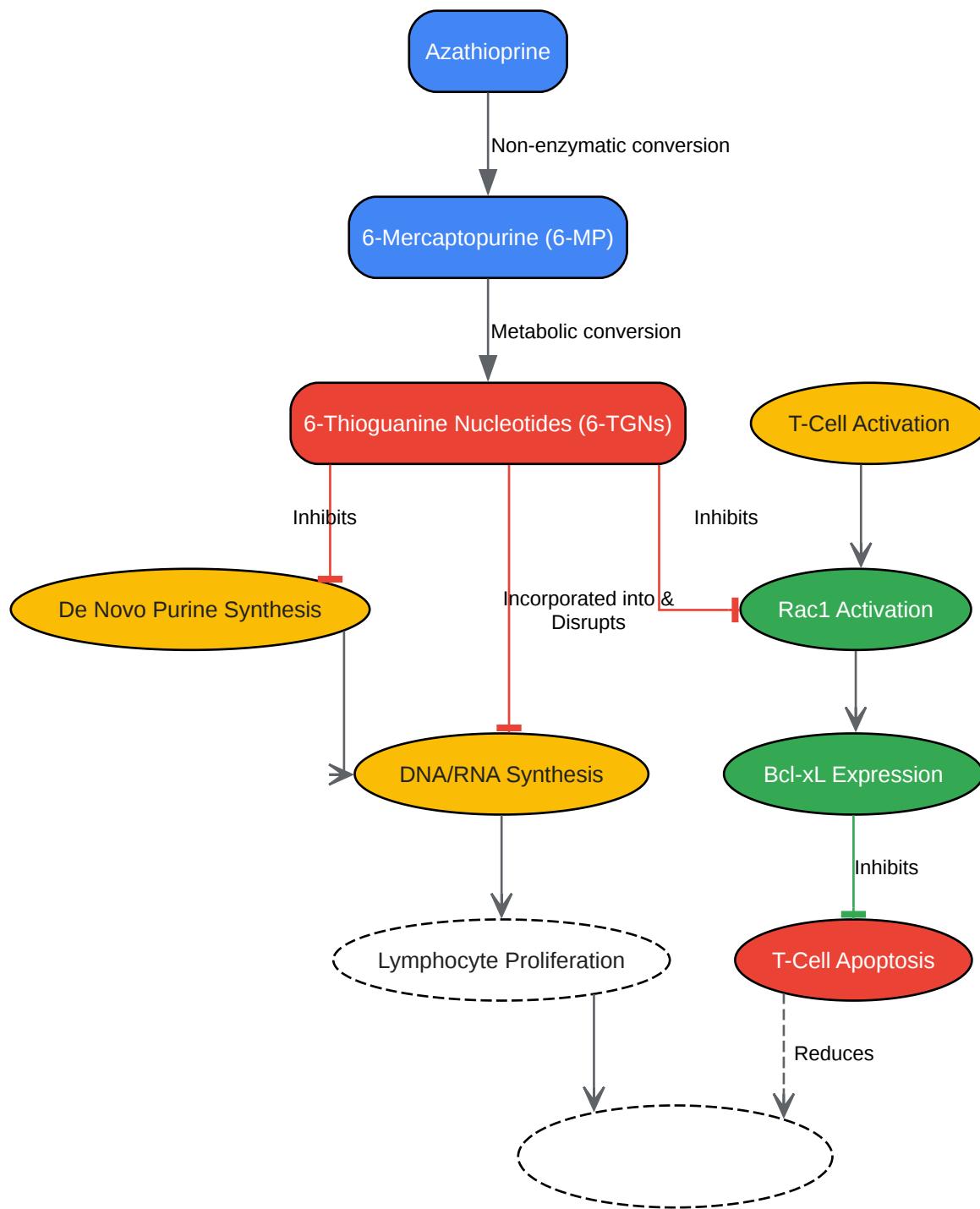
Key Methodological Aspects:

- Animal Model: Mongrel dogs were commonly used.[3]
- Surgical Procedure: This involved bilateral nephrectomy of the recipient, followed by the transplantation of a kidney from a donor dog. The renal artery, vein, and ureter of the donor kidney were anastomosed to the recipient's vessels and bladder, respectively.
- Immunosuppressive Regimen:
 - 6-Mercaptopurine: In initial studies, dogs were treated with 6-MP. In one series, a dose of 5 mg/kg was given initially, reduced to 2.5 mg/kg after two days.[1]
 - Azathioprine: Subsequent experiments utilized azathioprine, which was found to be more effective.[3] Dosages in early canine studies were in the range of 2-3 mg/kg per day.[8]
- Monitoring of Graft Function and Rejection:
 - Renal Function: Assessed by measuring blood urea nitrogen (BUN) and serum creatinine levels.
 - Clinical Signs of Rejection: Included decreased urine output, lethargy, and swelling at the graft site.
 - Histopathology: Kidney biopsies were performed to examine for signs of cellular infiltration and tissue damage characteristic of rejection.[9]

Quantitative Data from Early Clinical Trials

The introduction of azathioprine, particularly in combination with prednisolone, led to a significant improvement in the success of kidney transplantation. The following tables summarize key quantitative data from early clinical studies.

Study Period	Number of Patients /Grafts	Donor Type	Immuno suppressive Regime	1-Year Graft Survival	10-Year Graft Survival	Patient Survival (at 10 years)	Reference
1960s	-	Cadaver	Azathioprine + Prednisolone	~60%	-	-	[7]
1968-1977	93 patients (102 grafts)	Cadaver, 3 Live Donor	Azathioprine + Prednisolone	-	-	(all cadaver grafts) 66.6%	[10]
1968-1986	386 recipients (440 grafts)	Cadaver, 40 Live Donor	Azathioprine + Prednisolone	-	-	~29-40% (depending on transplant year) ~31-51% (depending on transplant year)	[11]


Study Comparison	Patient Groups	Immunosuppressive Regimen	1-Year Graft Survival	5-Year Graft Survival	Key Finding	Reference
Azathioprine vs. Cyclosporine	Group A: 54 patients, Group B: 58 patients	Group A: Azathioprine + Prednisolone; Group B: Cyclosporine + Prednisolone	Group A: 98%, Group B: 89.5%	Group A: 81.4%, Group B: 82.6%	Comparable long-term graft survival between azathioprine and cyclosporine in this study.	[12][13]

Mechanism of Action: Unraveling the Immunosuppressive Effects

Azathioprine is a prodrug that is non-enzymatically converted to 6-mercaptopurine (6-MP) in the body.^[14] 6-MP is then metabolized into active thiopurine nucleotides, primarily 6-thioguanine nucleotides (6-TGNs).^{[14][15]} The immunosuppressive effects of azathioprine are mediated through several mechanisms:

- Inhibition of Purine Synthesis: 6-TGNs are incorporated into DNA and RNA, disrupting their synthesis. They also inhibit the de novo pathway of purine synthesis.^{[14][15]} This preferentially affects rapidly dividing cells, such as activated T and B lymphocytes, which are key mediators of the immune response.^[14]
- Induction of T-Cell Apoptosis: Azathioprine has been shown to induce apoptosis (programmed cell death) in T-cells.^{[15][16]} One of its metabolites, 6-thioguanine triphosphate (6-ThioGTP), binds to the small GTP-binding protein Rac1.^[16] This interaction blocks the upregulation of the anti-apoptotic protein Bcl-xL, leading to T-cell apoptosis.^[16]

Signaling Pathway of Azathioprine's Immunosuppressive Action

[Click to download full resolution via product page](#)

Caption: Azathioprine's mechanism of immunosuppression.

Conclusion: A Legacy of Innovation

The development of azathioprine represents a pivotal moment in the history of medicine, transforming organ transplantation from an experimental procedure with a high failure rate into a life-saving therapy. The rational drug design approach of Elion and Hitchings, combined with the pioneering surgical and experimental work of Calne and Murray, laid the foundation for modern immunosuppressive therapy. While newer agents have since been developed, azathioprine remains an important drug in the management of autoimmune diseases and, in some cases, transplantation, a testament to its enduring legacy. The historical journey of azathioprine underscores the critical interplay between basic science, preclinical research, and clinical innovation in advancing medical frontiers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Animals and Medicine - 9. The Contribution of Animal Experiments to Kidney Transplantation - Open Book Publishers [books.openedition.org]
- 2. JCI - Azathioprine: old drug, new actions [jci.org]
- 3. Animals and Medicine - 9. The Contribution of Animal Experiments to Kidney Transplantation - Open Book Publishers [books.openedition.org]
- 4. The rejection of renal homografts. Inhibition in dogs by 6-mercaptopurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Case Report: Azathioprine: An Old and Wronged Immunosuppressant [frontiersin.org]
- 6. In memoriam: Professor Sir Roy Yorke Calne, MB, FRCS, FRS, FRCSC, Dec. 30, 1930, to Jan. 6, 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ukkidneyhistory.org [ukkidneyhistory.org]
- 8. repositorio.unesp.br [repositorio.unesp.br]
- 9. A BIOCHEMICAL APPROACH TO THE STUDY OF REJECTION OF CANINE RENAL HOMOTRANSPLANTS. 3. HISTOCHEMICAL STUDIES OF TRANSPLANTED KIDNEYS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ten-year results of renal transplantation with azathioprine and prednisolone as only immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Results of renal transplantation five to twenty-six years after surgery, using azathioprine and low-dose prednisolone as sole immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. karger.com [karger.com]
- 14. Azathioprine - Wikipedia [en.wikipedia.org]
- 15. What is the mechanism of Azathioprine? [synapse.patsnap.com]
- 16. Azathioprine: old drug, new actions - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Historical Perspective on the Development of Azathioprine for Transplantation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1251177#historical-perspective-on-the-development-of-azathioprine-for-transplantation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

